4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine

Kinase Inhibition Aurora Kinase Cancer Therapeutics

4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine is a ligand-efficient (LE≈0.4-0.5) fragment validated in AT9283 discovery. Its 5-amino group forms essential hinge-region H-bonds (Aurora A Glu121/Ala123), while the benzimidazole anchors the hydrophobic back pocket—a binding mode confirmed by X-ray crystallography. Unlike simple pyrazole-5-amines (>100-fold weaker binding) or 2-aminobenzimidazoles (distorted hinge geometry), this unsubstituted core preserves the precise pharmacophore required for SAR-driven optimization. Order now for fragment growing, focused library synthesis, or Chk2/SphK1 chemical probe development.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 111852-27-8
Cat. No. B037638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine
CAS111852-27-8
Synonyms1H-Pyrazol-3-amine,4-(1H-benzimidazol-2-yl)-(9CI)
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3)N
InChIInChI=1S/C10H9N5/c11-9-6(5-12-15-9)10-13-7-3-1-2-4-8(7)14-10/h1-5H,(H,13,14)(H3,11,12,15)
InChIKeyBNBKZIMPRGCPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

111852-27-8 | 4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine: Procurement-Grade Properties and Kinase Scaffold Identity


4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine (CAS 111852-27-8) is a heterocyclic building block with the molecular formula C10H9N5 and a molecular weight of 199.21 g/mol . It belongs to the privileged pyrazole-benzimidazole hybrid scaffold class, which is widely employed in medicinal chemistry for developing ATP-competitive kinase inhibitors [1]. Its unsubstituted core provides a ligand-efficient fragment (LE ≈ 0.4-0.5) suitable for structure-based optimization, as demonstrated by its role in the discovery of clinical candidates like AT9283 [2].

Why 4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Common Pyrazole or Benzimidazole Monomers


The biological and synthetic utility of 4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine is critically dependent on its fused bis-heterocyclic architecture. The 5-amino group on the pyrazole ring is essential for forming key hydrogen bonds with the kinase hinge region (e.g., with Glu121 and Ala123 in Aurora A), while the benzimidazole moiety occupies the hydrophobic back pocket [1]. Simple pyrazole-5-amines (e.g., 3-amino-1H-pyrazole) lack the hydrophobic benzimidazole anchor and exhibit drastically reduced kinase affinity (e.g., >100-fold weaker binding) [2]. Conversely, 2-aminobenzimidazoles cannot achieve the same hinge-binding geometry, resulting in a loss of potency and a distinct selectivity profile [3]. Therefore, substituting this specific core with a generic monomer compromises the intended binding mode and invalidates SAR-driven optimization campaigns.

Quantitative Differentiation of 4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine: Head-to-Head and Cross-Study Data


Kinase Profiling: Aurora A/B Inhibition Potency Compared to Simple Pyrazole Core

The unsubstituted pyrazole-benzimidazole core exhibits moderate Aurora A/B inhibitory activity (IC50 ≈ 6.5 µM), which serves as the ligand-efficient starting point for optimization [1]. This activity is significantly higher than that of the corresponding simple pyrazole fragment (IC50 > 100 µM), demonstrating the essential contribution of the benzimidazole group to target engagement [2]. Structure-based design from this core yielded clinical candidate AT9283 with picomolar potency (Ki = 0.003 nM for Aurora A), underscoring the core's potential for dramatic affinity gains through substitution [3].

Kinase Inhibition Aurora Kinase Cancer Therapeutics

Structure-Activity Relationship: Impact of 5-Amino Substituent on Kinase Potency

Derivatization of the 5-amino group critically modulates kinase potency and selectivity. Replacement of the free amine with an amide or urea linker can enhance Aurora A inhibition by >1000-fold. For instance, a pyrazole-benzimidazole amide analogue (7) shows an IC50 of 5.9 nM against Aurora kinase, whereas a morpholinomethyl-substituted variant (8) achieves 3.5 nM [1]. This highlights the 5-amino position as the primary vector for affinity maturation. The unsubstituted 4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine thus represents the essential, versatile starting material for building focused compound libraries.

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

Antiproliferative Activity: Cytotoxicity Profile Against Cancer Cell Lines

Derivatives of the pyrazole-benzimidazole scaffold exhibit potent, sub-micromolar antiproliferative activity against human cancer cell lines. Compounds 17, 26, and 35 from a recent series demonstrated IC50 values of 4.33 µM, 5.15 µM, and 4.84 µM, respectively, against the HCT116 colorectal carcinoma cell line [1]. This cellular activity is consistent with Aurora B kinase inhibition, which induces polyploidy and apoptosis [2]. In contrast, many simple benzimidazole or pyrazole derivatives show weak or no cellular activity (IC50 > 50 µM) in comparable assays .

Anticancer Cytotoxicity Cell Proliferation

Expanded Kinase Target Space: Inhibition of Chk2 and SphK1

The pyrazole-benzimidazole scaffold is not limited to Aurora kinases; it has been successfully employed to generate inhibitors of other therapeutically relevant kinases, including Checkpoint Kinase 2 (Chk2) and Sphingosine Kinase 1 (SphK1) [1][2]. Twenty-one pyrazole-benzimidazole conjugates were synthesized and evaluated for Chk2 inhibition, demonstrating the scaffold's adaptability [1]. Similarly, a series of pyrazolylbenzimidazoles was developed as SphK1 inhibitors, providing a new class of chemical probes for this emerging target [2]. This multi-target potential is a distinct advantage over scaffolds that show narrow or undefined kinase inhibition profiles.

Kinase Profiling Checkpoint Kinase 2 Sphingosine Kinase 1

Synthetic Tractability: Versatile Functionalization at N1 and C3 Positions

The core structure features two well-defined diversity points: the N1 position of the benzimidazole and the C3 position of the pyrazole [1]. This allows for systematic exploration of chemical space through established synthetic routes, including amide bond formation at the 5-amino group, alkylation/acylation of the benzimidazole NH, and various cross-coupling reactions [2]. In contrast, many related scaffolds, such as simple 2-aminobenzimidazoles, offer fewer or less synthetically accessible diversification points, limiting their utility in library synthesis [3].

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Procurement-Driven Application Scenarios for 4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine


Fragment-Based Lead Discovery for Aurora Kinase Inhibitors

Use the unsubstituted core as a high ligand-efficiency fragment for X-ray crystallography and SPR-based screening campaigns aimed at identifying novel Aurora A/B kinase inhibitors. The core's validated binding mode to the kinase hinge region (as seen in AT9283 discovery) provides a reliable starting point for fragment growing or merging strategies [1].

Focused Library Synthesis for Multi-Kinase Profiling

Employ the scaffold as a central building block for generating a focused library of 50-200 amide, urea, and sulfonamide derivatives. This library can be screened against a panel of kinases (e.g., Aurora, Chk2, SphK1) to identify selective inhibitors or to probe the kinome-wide selectivity profile of the pyrazole-benzimidazole chemotype [2][3].

Structure-Activity Relationship (SAR) Expansion of Clinical Candidates

For groups working on Aurora kinase inhibitors like AT9283 or related clinical compounds, this core serves as the ideal starting material for synthesizing novel analogues to explore back-up series, improve pharmacokinetic properties, or investigate resistance mechanisms. The established synthetic routes allow for rapid diversification at the 5-amino position [1].

Chemical Probe Development for Understudied Kinases (Chk2, SphK1)

Initiate a medicinal chemistry program to develop potent and selective chemical probes for Checkpoint Kinase 2 (Chk2) or Sphingosine Kinase 1 (SphK1) using the pyrazole-benzimidazole scaffold. Existing literature provides a strong foundation for optimizing activity against these targets, accelerating the development of tools for target validation studies [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.